molecular formula C10H16F2N4O2 B2476479 Tert-butyl N-[5-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]carbamate CAS No. 2226181-90-2

Tert-butyl N-[5-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]carbamate

Cat. No.: B2476479
CAS No.: 2226181-90-2
M. Wt: 262.261
InChI Key: QHKKKSJSLNVPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl N-[5-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]carbamate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also features an amino group (NH2), a difluoroethyl group (C2H3F2), and a carbamate group (OCONH2) attached to a tert-butyl group (C(CH3)3) .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving β-ketonitriles and hydrazines .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amino group might participate in various reactions such as condensation, substitution, or redox reactions .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Properties

IUPAC Name

tert-butyl N-[5-amino-1-(2,2-difluoroethyl)pyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16F2N4O2/c1-10(2,3)18-9(17)14-8-4-7(13)16(15-8)5-6(11)12/h4,6H,5,13H2,1-3H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKKKSJSLNVPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C(=C1)N)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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